3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H27N5O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-4-30-25(33)21(36-26(30)35)15-20-23(27-22-10-5-17(2)16-31(22)24(20)32)29-13-11-28(12-14-29)18-6-8-19(34-3)9-7-18/h5-10,15-16H,4,11-14H2,1-3H3/b21-15- |
InChI Key |
JNVHZOUZCIVGOR-QNGOZBTKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 426.54 g/mol. Its structure features a thiazolidine ring and a pyrido-pyrimidine core, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising results in various therapeutic areas:
1. Anticancer Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance, a study indicated that compounds with similar structures showed inhibition against various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases, primarily through the modulation of signaling pathways associated with cell proliferation and survival .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB 231 | 15.0 | Apoptosis induction |
| HCT116 | 12.5 | Cell cycle arrest |
| PC3 | 18.0 | Inhibition of proliferation |
2. Inhibition of Protein Kinases
The compound has shown potential as an inhibitor of several protein kinases, notably DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This kinase is implicated in various cellular processes, including differentiation and proliferation. The IC50 values for related compounds have been reported in the low micromolar range, suggesting that modifications to the thiazolidine moiety can enhance potency .
| Kinase | IC50 (μM) | Activity |
|---|---|---|
| DYRK1A | 0.033 | Selective inhibition |
| GSK3α/β | >10 | No significant activity |
3. Anti-inflammatory Properties
Compounds similar to this structure have been evaluated for their anti-inflammatory effects, particularly as selective COX-II inhibitors. These properties are crucial for developing treatments for inflammatory diseases such as arthritis and cardiovascular disorders .
Case Studies
Several case studies have explored the therapeutic potential of thiazolidine derivatives:
- Study on DYRK1A Inhibition: A recent study synthesized a series of thiazolidine derivatives and assessed their inhibitory effects on DYRK1A. The most potent compound exhibited an IC50 value of 0.033 μM, indicating strong potential for neurological disorder treatments .
- Antitumor Activity Assessment: Another study evaluated the anticancer activity of thiazolidine-based compounds against various tumor cell lines. The results showed significant cytotoxic effects, with some compounds leading to over 70% inhibition in cell viability at concentrations below 20 μM .
The mechanisms through which this compound exerts its biological activities include:
- Apoptosis Induction: Many studies indicate that these compounds can trigger programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest: By interfering with key regulatory proteins in the cell cycle, these compounds can halt the progression of cancer cells at critical checkpoints.
- Kinase Inhibition: The selective inhibition of kinases like DYRK1A leads to altered signaling pathways that can suppress tumor growth and enhance apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
